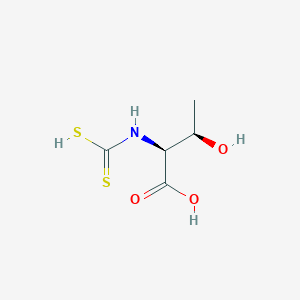![molecular formula C13H21NO B14503271 (2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine CAS No. 63580-97-2](/img/structure/B14503271.png)
(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine is a complex organic compound characterized by its unique bicyclic structure. This compound features a cyclohexyl group attached to an oxabicyclo[5.1.0]octane ring system, with an imine functional group at the 2-position. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Cyclohexyl-8-oxabicyclo[510]octan-2-imine typically involves a multi-step processThe reaction conditions often require the use of a rhodium(I) complex as a catalyst . The process involves head-to-tail homocoupling of the terminal alkyne, followed by cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of (2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, known for their biological activities.
8-Oxabicyclo[3.2.1]octane: Prepared via gold(I)-catalyzed tandem reactions.
Uniqueness
(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine is unique due to its specific combination of a cyclohexyl group, an oxabicyclic ring, and an imine functional group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
63580-97-2 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine |
InChI |
InChI=1S/C13H21NO/c1-2-6-10(7-3-1)14-11-8-4-5-9-12-13(11)15-12/h10,12-13H,1-9H2 |
InChI Key |
HTLCTWICDDYRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2CCCCC3C2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)
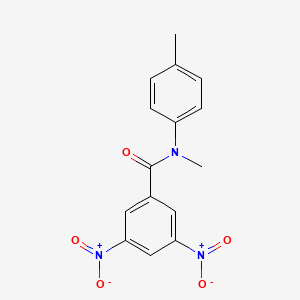
silane](/img/structure/B14503227.png)
mercury](/img/structure/B14503232.png)
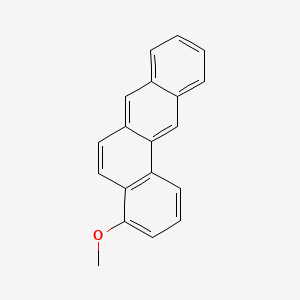
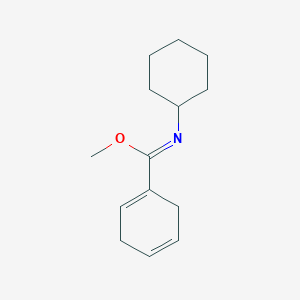
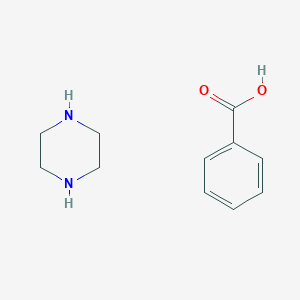
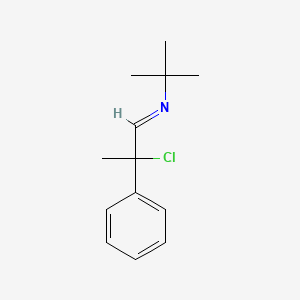
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
